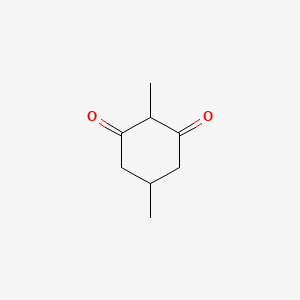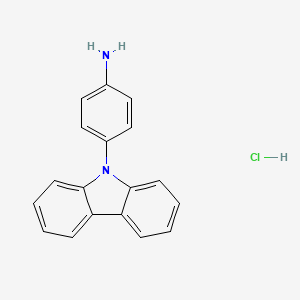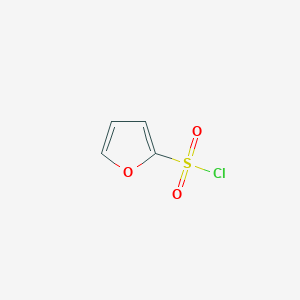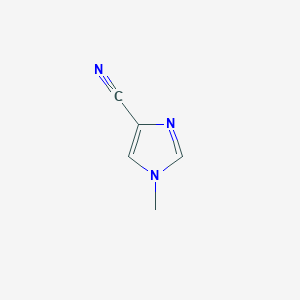![molecular formula C10H8F3N3O2 B1306252 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 876708-65-5](/img/structure/B1306252.png)
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its core molecule characteristics and potential biological activity . The presence of a trifluoromethyl group at the 7-position and an ethyl group at the 5-position on the pyrazolo[1,5-a]pyrimidine scaffold suggests that this compound could be of interest in medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of 3-aminopyrazoles with fluorinated alkynes or beta-diketones . For instance, an efficient two-step synthesis route has been reported for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, which could be adapted to synthesize the compound . Additionally, the synthesis of similar structures has been achieved through Pd-catalyzed cross-coupling reactions and subsequent cyclization . These methods could potentially be applied or modified to synthesize 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and single crystal X-ray diffraction . For example, the crystal structure of a closely related compound was determined to belong to the monoclinic system, with specific dihedral angles between the benzene ring and the pyrazolopyrimidine moiety . These techniques could be used to analyze the molecular structure of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid to confirm its geometry and conformation.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including C–C, C–N, and C–S bond formation . They can also participate in cross-coupling reactions, as demonstrated by the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type reactions . The reactivity of the compound could be explored through similar reactions, potentially leading to a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their substituents . The trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which could be beneficial in drug design . The specific properties of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid would need to be empirically determined to assess its suitability for further development.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, a derivative compound with biological activity against cancer cell lines was synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate through a process involving cyclization and saponification (Liu et al., 2016).
Fluorescent Molecule Synthesis
This compound's reactivity has been exploited in the synthesis of novel fluorescent molecules. One such example is its transformation into a unique fluorophore with many binding sites, demonstrating stronger fluorescence intensity compared to its methyl analogue (Wu et al., 2006).
Regioselective Synthesis
The compound plays a role in the regioselective synthesis of pyrazolo[1,5-c]pyrimidines. This process involves reactions with aminoguanidine, yielding derivatives with specific trifluoromethyl or difluoromethyl groups (Usachev et al., 2012).
Biological Interest Synthesis
A two-step synthesis process has been reported, starting from 3-aminopyrazoles, to create a library of new fluorinated pyrazolo[1,5-a]pyrimidines of biological interest (Jismy et al., 2018).
Precursor in Cross-Coupling Reactions
It has been used as a precursor in Sonogashira-type cross-coupling reactions for obtaining various condensed pyrazoles, demonstrating its versatility in synthesizing complex organic compounds (Arbačiauskienė et al., 2011).
Antitumor Activity Research
Research has also been conducted on derivatives of this compound for their potential antitumor activities, highlighting its importance in medicinal chemistry (Xin, 2012).
Propiedades
IUPAC Name |
5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h3-4H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFRVOFOXGPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153450 |
Source


|
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
876708-65-5 |
Source


|
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














